

Introduction: The Potential of a Unique Structural Motif

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminobut-3-yn-1-ol hydrochloride

Cat. No.: B1379876

[Get Quote](#)

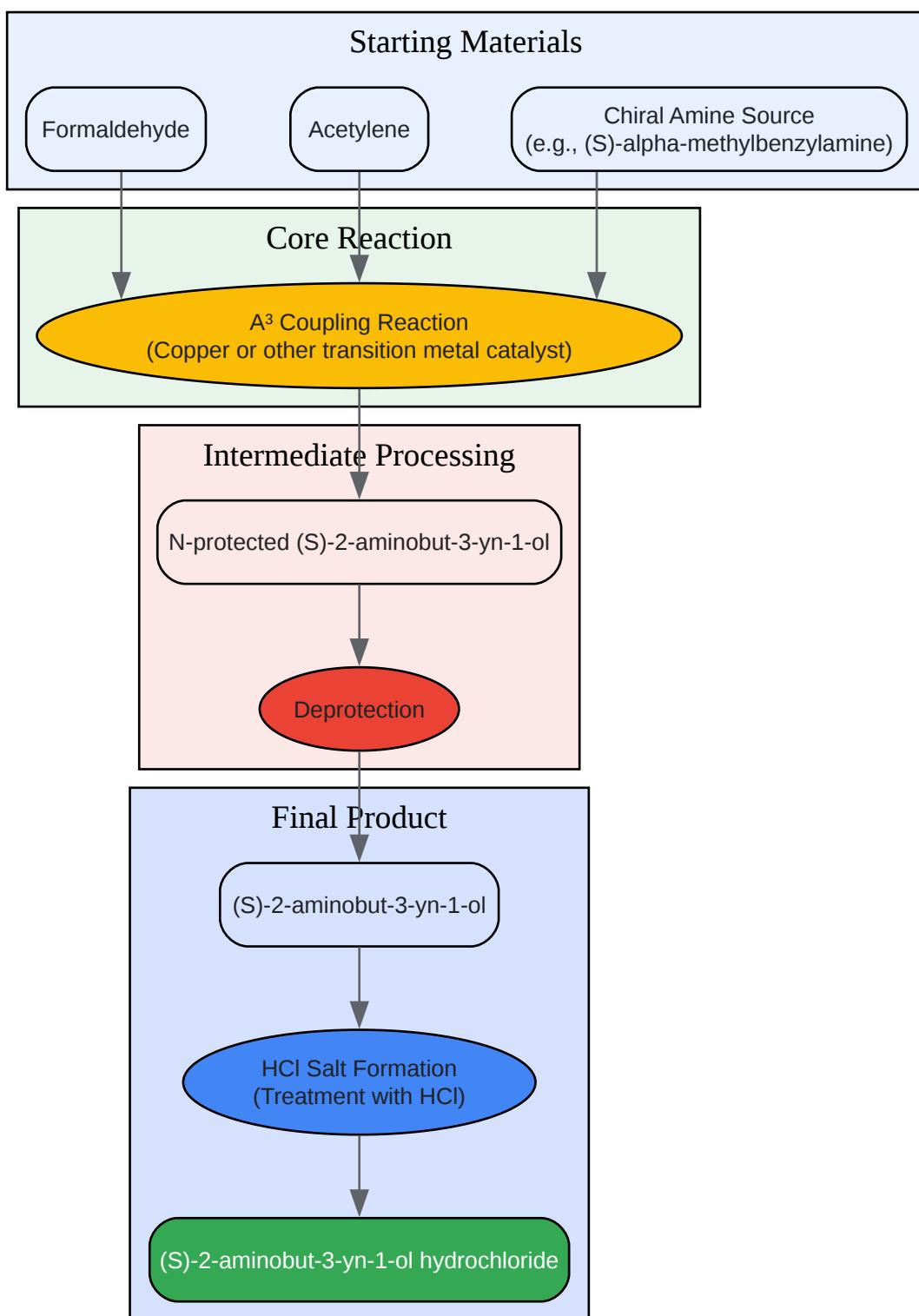
(S)-2-aminobut-3-yn-1-ol hydrochloride belongs to the class of propargylamines, organic compounds that feature a terminal alkyne group adjacent to an amino group. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a key pharmacophore in a variety of biologically active molecules.^[1] The propargylamine moiety is found in several marketed drugs and is known to participate in covalent and non-covalent interactions with enzyme targets.^{[2][3]}

The specific structure of **(S)-2-aminobut-3-yn-1-ol hydrochloride**, with its primary alcohol, chiral amine, and terminal alkyne, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening, particularly as an enzyme inhibitor.

Physicochemical Properties

Based on available supplier data and computational predictions, the key physicochemical properties of **(S)-2-aminobut-3-yn-1-ol hydrochloride** are summarized below.^{[4][5]}

Property	Value	Source
CAS Number	898818-92-3	[4] [5]
Molecular Formula	C4H8CINO	[4] [5]
Molecular Weight	121.57 g/mol	[4]
IUPAC Name	(2S)-2-aminobut-3-yn-1-ol;hydrochloride	[5]
Canonical SMILES	C#CCO.Cl	[5]
InChI Key	RYXAXGYGXKDYOX-WCCKRBBISA-N	[5]


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(S)-2-aminobut-3-yn-1-ol hydrochloride** is not readily available in the peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on the well-established A³ coupling reaction (Aldehyde-Alkyne-Amine).[6] This multicomponent reaction is a cornerstone of propargylamine synthesis.
[\[2\]](#)

Proposed Synthetic Pathway: A³ Coupling

A potential retrosynthetic analysis suggests that the target molecule can be synthesized from simple, commercially available starting materials: formaldehyde, acetylene, and ammonia, followed by chiral resolution.

A more direct and stereocontrolled approach would involve the use of a chiral ammonia equivalent or a chiral auxiliary. A generalized workflow for the synthesis is depicted below.

[Click to download full resolution via product page](#)

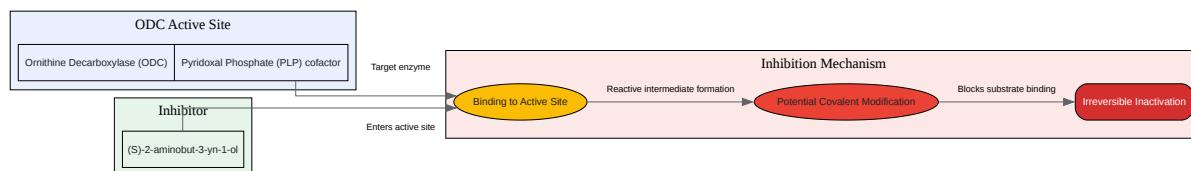
Caption: Proposed A^3 coupling synthesis workflow.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **(S)-2-aminobut-3-yn-1-ol hydrochloride**. This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

- Reaction Setup: To a solution of a suitable copper(I) catalyst (e.g., CuI) in a polar aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine source.
- Addition of Reagents: Cool the reaction mixture to 0 °C. Bubble acetylene gas through the solution for a predetermined period. Add formaldehyde (as paraformaldehyde or a solution) dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Purification: Upon completion, quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
- Deprotection (if necessary): If a protected chiral amine was used, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.
- Isolation and Characterization: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum. The final product should be characterized by NMR, IR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

Analytical Characterization


While specific spectral data is not publicly available, a commercial supplier, Synblock, indicates the availability of NMR, HPLC, and LC-MS data for their product.^[4] Researchers should obtain a certificate of analysis from their supplier for detailed characterization data.

Potential Mechanism of Action and Biological Relevance

The structural similarity of (S)-2-aminobut-3-yn-1-ol to the amino acid ornithine suggests that it may act as an inhibitor of ornithine decarboxylase (ODC).^{[7][8]} ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.^[9] Elevated levels of polyamines are associated with various cancers, making ODC a key target for anticancer drug development.^[9]

Ornithine Decarboxylase Inhibition

Propargylamine-containing compounds are known to act as irreversible enzyme inhibitors.^[3] The terminal alkyne can be acted upon by the enzyme, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of ODC inhibition.

Broader Biological Activities of Propargylamines

Beyond ODC, propargylamines are known to inhibit other enzymes, most notably monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[10][11] This suggests that **(S)-2-aminobut-3-yn-1-ol hydrochloride** could be screened against a panel of enzymes to determine its inhibitory profile.

Applications in Research and Drug Development

Given its structure and potential biological activity, **(S)-2-aminobut-3-yn-1-ol hydrochloride** can be a valuable tool for researchers in several areas:

- Enzyme Inhibition Studies: As a potential ODC inhibitor, it can be used in in vitro and in cell-based assays to study the role of polyamine biosynthesis in various disease models, particularly in oncology.[9][12]
- Medicinal Chemistry: The primary alcohol and the terminal alkyne provide functional handles for further chemical modification, making it a useful scaffold for the development of more potent and selective inhibitors or other biologically active molecules.[1]
- Chemical Biology: The alkyne group can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent probes or affinity tags, enabling the study of its cellular targets and distribution.

Safety and Handling

As with all amine and alkyne-containing compounds, **(S)-2-aminobut-3-yn-1-ol hydrochloride** should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15][16]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Toxicity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[13] They can also be corrosive and cause burns to the skin and eyes.[13]
- Flammability: While not highly flammable, propargylamines can be combustible. Store away from heat and open flames.

- Storage: Keep in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.

Conclusion

(S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargylamine with significant, albeit largely unexplored, potential in chemical biology and drug discovery. Its structural analogy to ornithine strongly suggests its potential as an inhibitor of ornithine decarboxylase, a key target in cancer therapy. While direct research on this specific molecule is currently sparse, the established chemistry and biology of propargylamines and ODC inhibitors provide a solid foundation for future investigations. This guide serves as a starting point for researchers looking to explore the synthetic utility and biological activity of this promising compound.

References

- Bey, P., Danzin, C., Van Dorselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. *Journal of Medicinal Chemistry*, 21(1), 50-55. [\[Link\]](#)
- Bolea, I., Gella, A., & Unzeta, M. (2013). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. *Bioorganic & Medicinal Chemistry*, 21(23), 7379-7391. [\[Link\]](#)
- Bala, V., & Sharma, M. (2018). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. *Journal of Medicinal Chemistry*, 61(21), 9645-9661. [\[Link\]](#)
- Bey, P., Danzin, C., Van Dorselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. *Journal of Medicinal Chemistry*, 21(1), 50-55. [\[Link\]](#)
- ResearchGate. (n.d.). Propargylamines with biological activities. ResearchGate. [\[Link\]](#)
- ResearchGate. (2021). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. ResearchGate. [\[Link\]](#)

- Nair, A. G., & Sreejith, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165-22183. [\[Link\]](#)
- ResearchGate. (n.d.). Some propargylamine derivatives discussed in the text. ResearchGate. [\[Link\]](#)
- American Chemical Society. (1978). Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry. [\[Link\]](#)
- PubMed. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [\[Link\]](#)
- Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Cloud-SDS. [\[Link\]](#)
- Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing. [\[Link\]](#)
- PubMed. (2018). Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [\[Link\]](#)
- Frontiers. (2018). Propargylamine-Monoamine Oxidase Adduct. Frontiers in Chemistry. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. [\[Link\]](#)
- PubMed Central. (2012). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [\[Link\]](#)
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [\[Link\]](#)
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [\[Link\]](#)
- PubChem. (n.d.). (S)-2-aminobut-3-en-1-ol hydrochloride. PubChem. [\[Link\]](#)

- PubChemLite. (n.d.). **2-aminobut-3-yn-1-ol hydrochloride**. PubChemLite. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Propargylamine: an important moiety in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. CAS 898818-92-3 | (S)-2-Aminobut-3-yn-1-ol hydrochloride - Synblock [synblock.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 14. alkylamines.com [alkylamines.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- To cite this document: BenchChem. [Introduction: The Potential of a Unique Structural Motif]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1379876#s-2-aminobut-3-yn-1-ol-hydrochloride-cas-898818-92-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com